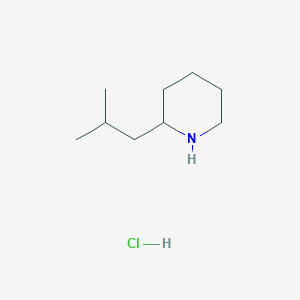
(3R,4R)-3-methyltetrahydro-2H-pyran-4-amine
Übersicht
Beschreibung
(3R,4R)-3-methyltetrahydro-2H-pyran-4-amine: is a chiral amine compound with a tetrahydropyran ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (3R,4R)-3-methyltetrahydro-2H-pyran-4-amine typically begins with commercially available starting materials such as 3-methyltetrahydro-2H-pyran-4-one.
Reduction: The ketone group in 3-methyltetrahydro-2H-pyran-4-one is reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Amination: The resulting alcohol is then converted to the amine through an amination reaction, often using reagents like ammonia or amines in the presence of catalysts.
Industrial Production Methods:
Catalytic Hydrogenation: Large-scale production may involve catalytic hydrogenation processes where the ketone is directly converted to the amine using hydrogen gas and metal catalysts such as palladium or platinum.
Continuous Flow Synthesis: Industrial methods may also employ continuous flow synthesis techniques to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (3R,4R)-3-methyltetrahydro-2H-pyran-4-amine can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation Products: Oxides and ketones.
Reduction Products: Various amine derivatives.
Substitution Products: Compounds with different functional groups replacing the amine.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Chiral Synthesis: (3R,4R)-3-methyltetrahydro-2H-pyran-4-amine is used as a chiral building block in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: It is studied for its potential as an enzyme inhibitor in various biochemical pathways.
Medicine:
Drug Development: The compound is explored for its potential therapeutic applications, including as a precursor in the synthesis of pharmaceutical agents.
Industry:
Catalysis: It is used in catalytic processes to produce fine chemicals and intermediates.
Wirkmechanismus
Molecular Targets and Pathways:
Enzyme Interaction: (3R,4R)-3-methyltetrahydro-2H-pyran-4-amine interacts with specific enzymes, inhibiting their activity and affecting biochemical pathways.
Receptor Binding: It may bind to certain receptors, modulating their function and leading to physiological effects.
Vergleich Mit ähnlichen Verbindungen
(3R,4S)-3-methyltetrahydro-2H-pyran-4-amine: This stereoisomer has different spatial arrangement and may exhibit different biological activities.
(3S,4R)-3-methyltetrahydro-2H-pyran-4-amine: Another stereoisomer with distinct properties.
Uniqueness:
Chirality: The specific (3R,4R) configuration imparts unique chemical and biological properties, making it valuable in stereoselective synthesis.
Reactivity: Its reactivity profile differs from its stereoisomers, leading to different applications and outcomes in chemical reactions.
Eigenschaften
IUPAC Name |
(3R,4R)-3-methyloxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-4-8-3-2-6(5)7/h5-6H,2-4,7H2,1H3/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVKNHIDEGYGPD-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCC[C@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(3-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride](/img/structure/B3039929.png)







![5,8-Diazaspiro[3.5]nonan-6-one](/img/structure/B3039943.png)

![[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl acetate](/img/structure/B3039945.png)
![tert-Butyl 4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate](/img/structure/B3039947.png)
